3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential biological activities, including inhibition of various kinases and other therapeutic targets. The specific structure of this compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
The compound can be synthesized through various chemical reactions involving thienopyrimidine derivatives. Notably, it serves as a key intermediate in the synthesis of other biologically active compounds. Research articles have documented its synthesis and biological evaluations, highlighting its relevance in drug discovery and development .
3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one is classified under:
The synthesis of 3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one involves several steps:
The molecular structure of 3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one features:
Key spectral data for this compound includes:
Nuclear Magnetic Resonance (NMR) data also provides insights into the hydrogen environments within the molecule.
The compound undergoes various chemical reactions that enhance its utility in synthetic chemistry:
These reactions facilitate the exploration of structure–activity relationships for developing new therapeutic agents .
The mechanism of action for compounds like 3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one primarily revolves around their interaction with specific protein targets:
Data from biological assays indicate that such inhibitors can selectively target cancer cells lacking specific proteins like p21 .
The physical properties include:
Key chemical properties include:
The scientific applications of 3-Amino-2-ethyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one include:
The synthesis of 3-amino-2-ethyltetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one relies on sequential cyclization and functionalization steps. A foundational approach begins with the Gewald reaction, where ethyl cyanoacetate, elemental sulfur, and cyclohexanone condense under basic conditions (triethylamine) to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate in yields of 70–85% [5] [8]. This intermediate undergoes thiourea cyclization using benzoyl isothiocyanate or alkyl isothiocyanates, followed by acidic hydrolysis, to yield the 2-mercapto precursor [5]. Subsequent alkylation at the C2-sulfhydryl group with ethyl iodide introduces the 2-ethyl substituent. The critical pyrimidinone ring closure is achieved by reacting the 2-ethyl-2-mercapto intermediate with cyanogen bromide (BrCN) or urea under reflux, forming the tricyclic core [1] [4]. Alternative routes employ microwave-assisted Dimroth rearrangement, reducing reaction times from hours to minutes (e.g., 20 min at 200 W) while maintaining yields >90% [9].
Table 1: Key Synthetic Routes and Yields
Step | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
---|---|---|---|
Gewald Reaction | Cyclohexanone, S₈, Et₃N, EtOH, rt | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70–85 |
Thiourea Formation | Benzoyl isothiocyanate, rt | Ethyl 2-(3-benzoylthioureido)-tetrahydrobenzo[b]thiophene-3-carboxylate | 75 |
Cyclization | HCl, EtOH, reflux | 2-Mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one | 79 |
C2-Alkylation | Ethyl iodide, K₂CO₃, DMF | 2-Ethylthio derivative | 80–88 |
Ring Closure | BrCN, NaHCO₃ or urea, Δ | Target Compound | 65–75 |
Regioselectivity during pyrimidinone ring closure is governed by electronic and steric factors at C2 and C3 of the thiophene precursor. The C3-carboxylate group directs nucleophilic attack to the adjacent C2-position, favoring formation of the [2,3-d]-fused system over [3,2-d] isomers [8] [10]. Solvent polarity significantly impacts regiochemical outcomes: polar aprotic solvents (DMF, DMSO) promote kinetic control, yielding the desired [2,3-d]-pyrimidine, while protic solvents (EtOH, iPrOH) may lead to byproducts via solvolysis [8]. Base selection is equally critical; mild bases (NaHCO₃, Et₃N) facilitate deprotonation of the thiophene 2-NH₂ group without ester hydrolysis, whereas strong bases (NaOH) trigger saponification, complicating purification. NMR validation (¹H, ¹³C) confirms regiochemistry: the target compound exhibits a characteristic downfield singlet at δ 5.96 ppm (NH) and methylene multiplet at δ 1.75–1.60 ppm, distinct from alternative regioisomers [5].
The C2-ethylthio group serves as a versatile handle for introducing pharmacophores that modulate target affinity. Three key strategies are employed:
Table 2: Bioactivity of C2-Functionalized Analogues
C2 Substituent | VEGFR-2 IC₅₀ (μM) | BRAF IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
---|---|---|---|
Ethylthio | >10 | >10 | 3.8 |
4-Cl-Phenylthioacetamide | 2.5 | 1.8 | 1.5 |
4-CN-Benzylideneazomethine | 0.48 | 0.39 | 0.87 |
Ethyl thiazole-4-carboxylate | 3.2 | 2.7 | 2.1 |
Scaffold optimization focuses on balancing conformational flexibility and target complementarity:
Table 3: Impact of Scaffold Modifications on Target Binding
Modification | Target | Activity Shift | Structural Basis |
---|---|---|---|
Decalin fusion | Tubulin | EC₅₀: 130 nM → 19 nM (7× ↑) | Enhanced van der Waals contacts in colchicine site |
N3-Naphthylmethylene | SIRT2 | IC₅₀: 5.45 μM → 0.39 μM (14× ↑) | Occupation of induced hydrophobic pocket |
Thiophene S → NH | VEGFR-2 | IC₅₀: 2.5 μM → 8.7 μM (3.5× ↓) | Loss of lipophilic contact with hinge region Cys919 |
C2-Ethyl → 4-CN-Benzyl | BRAF | IC₅₀: 1.8 μM → 0.39 μM (4.6× ↑) | H-bond with Glu500 and Asp593 in DFG domain |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1